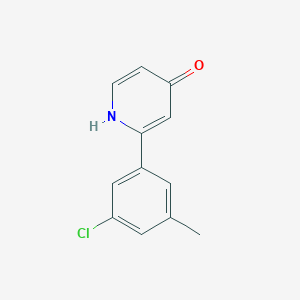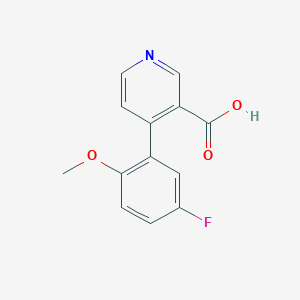
2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) is a synthetic organic compound belonging to the class of pyridines. It is a colorless liquid with a melting point of 65-66 °C and a boiling point of 215-217 °C. It is a versatile compound, widely used in organic synthesis and as a starting material in a variety of applications. It has a wide range of biological and pharmacological activities, making it an important compound in the pharmaceutical and medical industries.
Applications De Recherche Scientifique
2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) has been widely used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It is used as a starting material in a variety of synthetic organic reactions and has been used in the synthesis of various pharmaceuticals, including anti-inflammatory agents and antifungal agents. It has also been used in the synthesis of various organic compounds, including dyes, pigments, and fragrances.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other organic compounds. It is also believed to have an anti-inflammatory effect, as well as an antifungal effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) have not been well studied. However, it has been shown to inhibit certain enzymes involved in the metabolism of drugs and other organic compounds. It has also been shown to have an anti-inflammatory effect, as well as an antifungal effect.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) in laboratory experiments include its easy availability, low cost, and low toxicity. It is also stable in a variety of solvents and can be stored and handled safely. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain types of reactions.
Orientations Futures
The potential future directions for research on 2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additional research could also be conducted to determine its potential use as a starting material in the synthesis of other organic compounds. Further research could also be conducted to explore its potential use as a drug delivery system or as a component of targeted drug delivery systems. Additionally, further research could be conducted to investigate its potential use in the synthesis of other pharmaceuticals and organic compounds.
Méthodes De Synthèse
2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine (95%) can be synthesized by reacting 3-chloro-5-methylphenol with anhydrous hydrogen chloride in the presence of an anhydrous solvent. The resulting product is then purified by distillation and crystallization. The final product is a colorless liquid with a melting point of 65-66 °C and a boiling point of 215-217 °C.
Propriétés
IUPAC Name |
2-(3-chloro-5-methylphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-4-9(6-10(13)5-8)12-7-11(15)2-3-14-12/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQYIWWKPKOYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692589 |
Source


|
| Record name | 2-(3-Chloro-5-methylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-methylphenyl)-4-hydroxypyridine | |
CAS RN |
1261908-55-7 |
Source


|
| Record name | 2-(3-Chloro-5-methylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














